A Technical Guide to 2-Butenoic Acid Biosynthesis in Bacteria
A Technical Guide to 2-Butenoic Acid Biosynthesis in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butenoic acid, a C4 short-chain unsaturated fatty acid commonly known as crotonic acid, is a valuable platform chemical for the synthesis of various polymers, pharmaceuticals, and fine chemicals.[1] Traditionally derived from petroleum-based feedstocks, there is a growing interest in developing sustainable and environmentally friendly biotechnological routes for its production. Bacteria, with their diverse metabolic capabilities, offer promising avenues for the biosynthesis of 2-butenoic acid from renewable resources. This technical guide provides an in-depth overview of the core biosynthetic pathways for 2-butenoic acid in bacteria, with a focus on both natural and engineered routes. It includes a summary of quantitative data, detailed experimental protocols for key methodologies, and visualizations of the metabolic and experimental workflows.
Core Biosynthetic Pathways
Bacteria can produce 2-butenoic acid and its immediate precursor, crotonyl-CoA, through several metabolic routes. These can be broadly categorized into engineered pathways in well-characterized host organisms like Escherichia coli, and natural pathways found in various gut and soil bacteria.
Engineered Fatty Acid Biosynthesis Pathway in Escherichia coli
A highly successful strategy for 2-butenoic acid production involves redirecting the fatty acid biosynthesis (FAB) pathway in E. coli.[1][2] This pathway naturally produces butenoyl-acyl carrier protein (ACP), an intermediate that can be diverted to form 2-butenoic acid.
The key enzymatic steps are as follows:
-
Acetyl-CoA Carboxylase (AccABCD): Carboxylates acetyl-CoA to malonyl-CoA.
-
Malonyl-CoA:ACP Transacylase (FabD): Transfers the malonyl group from CoA to an acyl carrier protein (ACP).
-
β-Ketoacyl-ACP Synthase III (FabH): Condenses acetyl-CoA and malonyl-ACP to form acetoacetyl-ACP.
-
β-Ketoacyl-ACP Reductase (FabG): Reduces acetoacetyl-ACP to 3-hydroxybutyryl-ACP.
-
β-Hydroxyacyl-ACP Dehydrase (FabA): Dehydrates 3-hydroxybutyryl-ACP to form butenoyl-ACP.
-
Bacteroides thetaiotaomicron Thioesterase (bTE): A heterologously expressed thioesterase that specifically hydrolyzes the four-carbon acyl-ACP, butenoyl-ACP, to release free 2-butenoic acid.[1]
-
Enoyl-ACP Reductase (FabI): In the native pathway, this enzyme reduces butenoyl-ACP to butyryl-ACP, thus competing with the production of 2-butenoic acid.[1]
-
Acyl-CoA Synthetase (FadD): This enzyme can activate free fatty acids to their CoA derivatives, initiating their degradation through the β-oxidation pathway.[1]
Metabolic engineering strategies to enhance 2-butenoic acid production through this pathway include:
-
Overexpression of a specific thioesterase: Introducing a thioesterase like bTE from Bacteroides thetaiotaomicron is crucial to release 2-butenoic acid from its ACP-bound intermediate.[1]
-
Deletion of the fadD gene: Knocking out the fadD gene prevents the degradation of the produced 2-butenoic acid.[1][3]
-
Inhibition of enoyl-ACP reductase (FabI): Partially inhibiting FabI, for example with the chemical inhibitor triclosan, can increase the pool of butenoyl-ACP available for the thioesterase.[1][4]
Reversal of the β-Oxidation Pathway
Another engineered approach involves the reversal of the β-oxidation cycle.[2] This pathway has been successfully engineered in E. coli for the production of various alcohols and carboxylic acids, including 2-butenoic acid. The core of this strategy is to operate the enzymes of fatty acid degradation in their reverse, anabolic direction.
Natural Butyrate (B1204436) Biosynthesis Pathways
Several anaerobic bacteria naturally produce butyrate as a fermentation end-product. These pathways are relevant as they all converge at the key intermediate, crotonyl-CoA, which can theoretically be converted to 2-butenoic acid.[5][6][7] There are four primary pathways for butyrate synthesis:
-
Pyruvate Pathway: Two molecules of acetyl-CoA, derived from pyruvate, are condensed to form acetoacetyl-CoA, which is then converted to crotonyl-CoA.[5][7]
-
Glutarate Pathway: Glutarate is converted through a series of enzymatic steps to glutaconyl-CoA, which is then decarboxylated to yield crotonyl-CoA.[5][8]
-
4-Aminobutyrate Pathway: 4-aminobutyrate is converted to crotonyl-CoA via a series of reactions including deamination and dehydration.[5][7]
-
Lysine (B10760008) Pathway: The amino acid lysine is catabolized through a complex pathway that ultimately yields crotonyl-CoA.[5][6]
In these natural pathways, crotonyl-CoA is typically reduced to butyryl-CoA by butyryl-CoA dehydrogenase.[7] To produce 2-butenoic acid, this final reduction step would need to be bypassed, and a mechanism for the conversion of crotonyl-CoA to 2-butenoic acid, such as the action of a CoA-transferase or a thioesterase, would be required.[9]
Quantitative Data on 2-Butenoic Acid Production
The majority of quantitative data for 2-butenoic acid biosynthesis comes from studies on metabolically engineered E. coli. The following tables summarize some of the reported production titers.
| Table 1: 2-Butenoic Acid Production in Engineered E. coli Strains | |
| Strain / Genetic Modification | 2-Butenoic Acid Titer (mg/L) |
| E. coli expressing bTE | 0.07 - 11.4[1] |
| E. coli ΔfadD expressing bTE | 18.7[1] |
| E. coli ΔfadD expressing bTE + triclosan | 161.4[1] |
| Fed-batch fermentation of engineered strain | 4000[1] |
| Engineered reversal of β-oxidation | 171[2] |
| Table 2: Representative Enzyme Kinetic Parameters | |||
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) |
| Crotonyl-CoA Hydratase (Msed_0336) from M. sedula | Crotonyl-CoA | 0.08 | 130 |
| Crotonyl-CoA Hydratase (Msed_0384) from M. sedula | Crotonyl-CoA | 0.07 | 110 |
| (S)-3-Hydroxybutyryl-CoA Dehydrogenase (Msed_1423) from M. sedula | (S)-3-Hydroxybutyryl-CoA | 0.04 | 120 |
Data for M. sedula enzymes are provided as examples of the kinetics of enzymes involved in crotonyl-CoA metabolism.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 2-butenoic acid biosynthesis.
Protocol 1: Gene Knockout in E. coli using the Lambda Red Recombineering System
This protocol describes the deletion of the fadD gene, a common strategy to prevent the degradation of fatty acids.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses lambda red recombinase)
-
pKD3 or pKD4 plasmid (template for antibiotic resistance cassette)
-
Primers with homology to the flanking regions of fadD and the antibiotic resistance cassette
-
L-arabinose
-
Appropriate antibiotics
-
Electroporator and cuvettes
Procedure:
-
Prepare the knockout cassette: Amplify the antibiotic resistance gene from pKD3 (chloramphenicol) or pKD44 (kanamycin) using PCR with primers that have 5' extensions homologous to the regions immediately upstream and downstream of the fadD gene.
-
Prepare electrocompetent cells:
-
Inoculate 5 mL of LB medium with the E. coli strain containing pKD46 and the appropriate antibiotic. Grow overnight at 30°C.
-
Inoculate 50 mL of LB medium with the overnight culture and grow at 30°C to an OD600 of 0.1.
-
When the OD600 reaches 0.3-0.4, add L-arabinose to a final concentration of 10 mM to induce the expression of the lambda red recombinase. Continue to grow at 30°C for another 45-60 minutes.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in a small volume of 10% glycerol.
-
-
Electroporation:
-
Add 50-100 ng of the purified PCR product (knockout cassette) to the electrocompetent cells.
-
Electroporate the mixture using standard settings (e.g., 2.5 kV, 25 μF, 200 Ω).
-
Immediately add 1 mL of SOC medium and recover the cells at 37°C for 1-2 hours.
-
-
Selection and verification:
-
Plate the recovered cells on LB agar (B569324) plates containing the appropriate antibiotic for the knockout cassette.
-
Incubate at 37°C overnight.
-
Verify the gene knockout in the resulting colonies by colony PCR using primers flanking the fadD gene and by sequencing.[10][11][12][13]
-
Protocol 2: Quantification of 2-Butenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the extraction and quantification of 2-butenoic acid from bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant
-
Internal standard (e.g., a stable isotope-labeled 2-butenoic acid or a structurally similar carboxylic acid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer a known volume of the supernatant to a clean glass tube.
-
Add a known amount of the internal standard.
-
-
Extraction:
-
Acidify the sample to pH < 2 with HCl.
-
Add an equal volume of ethyl acetate and vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction with another volume of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Add the derivatization agent (e.g., BSTFA) to the dried extract and heat at 60-70°C for 30-60 minutes to convert the carboxylic acid to its more volatile silyl (B83357) ester.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use an appropriate GC column (e.g., a polar capillary column).
-
Set up a temperature gradient for the GC oven to separate the components.
-
Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known concentrations of 2-butenoic acid with the internal standard.
-
Determine the concentration of 2-butenoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14][15][16][17][18]
-
Regulatory Networks and Signaling Pathways
The biosynthesis of 2-butenoic acid, particularly through the engineered fatty acid biosynthesis pathway, is subject to the native regulatory networks of the host organism. In E. coli, the expression of genes involved in fatty acid metabolism is controlled by transcription factors such as FadR and FabR.[5][7][8][19][20]
-
FadR: This is a dual-function regulator. In the absence of long-chain acyl-CoAs, FadR represses the genes of the fatty acid degradation (fad) operon. Conversely, it activates the expression of some fatty acid biosynthesis genes, including fabA and fabB, and the fabHDG operon.[5][7][19][20]
-
FabR: This is a repressor that specifically controls the expression of unsaturated fatty acid biosynthesis genes, fabA and fabB.[8]
Understanding and engineering these regulatory networks can be a powerful strategy to further enhance the production of 2-butenoic acid by fine-tuning the expression of key biosynthetic genes and downregulating competing pathways.
Conclusion
The biosynthesis of 2-butenoic acid in bacteria is a rapidly advancing field, with significant progress made in the metabolic engineering of E. coli. By leveraging and redirecting the native fatty acid biosynthesis pathway, researchers have achieved substantial production titers. Furthermore, the elucidation of natural butyrate synthesis pathways provides a rich source of enzymes and metabolic modules that could be harnessed for novel biosynthetic routes to 2-butenoic acid. Future research will likely focus on optimizing enzyme kinetics, fine-tuning regulatory networks, and exploring alternative microbial hosts to further improve the efficiency and economic viability of bio-based 2-butenoic acid production. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists and engineers working towards this goal.
References
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- 2. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenesis and Functional Selection Protocols for Directed Evolution of Proteins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The FabR (YijC) transcription factor regulates unsaturated fatty acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 10. static.igem.org [static.igem.org]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Using lambda red to knockout and knockin – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation of 2-Butynoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Transcription of the Escherichia coli Fatty Acid Synthesis Operon fabHDG Is Directly Activated by FadR and Inhibited by ppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcription of the Escherichia coli Fatty Acid Synthesis Operon fabHDG Is Directly Activated by FadR and Inhibited by ppGpp [agris.fao.org]
